Tert-butyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
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Overview
Description
Tert-butyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is an organic compound with a complex heterocyclic structure It is characterized by the presence of a thieno[2,3-b]pyrazine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of tert-butyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired tert-butyl ester . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Tert-butyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can be used to introduce different substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form carbon-carbon bonds.
Scientific Research Applications
Tert-butyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of tert-butyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Tert-butyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate can be compared with other similar compounds, such as:
7-aminothieno[2,3-b]pyrazine-6-carboxylic acid: This compound lacks the tert-butyl ester group and may have different solubility and reactivity properties.
Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate: The ethyl ester variant may exhibit different pharmacokinetic properties compared to the tert-butyl ester.
Thieno[2,3-b]pyrazine derivatives: Other derivatives with different substituents on the thieno[2,3-b]pyrazine core can have varied biological activities and chemical properties.
Properties
IUPAC Name |
tert-butyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-11(2,3)16-10(15)8-6(12)7-9(17-8)14-5-4-13-7/h4-5H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVWXDKHKVTVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=NC=CN=C2S1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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